Methyl 2-(4-chlorophenoxy)propanoate
Description
Methyl 2-(4-chlorophenoxy)propanoate is an ester derivative of 2-(4-chlorophenoxy)propanoic acid, where the carboxylic acid group is esterified with a methyl group. These compounds are characterized by a phenoxy group substituted with a chlorine atom at the para position, attached to the second carbon of a propanoate backbone. Such esters are of interest in agrochemical and pharmaceutical industries, often serving as herbicides, intermediates, or prodrugs .
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI Key |
XMRTVWAOAZXLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalysts
In the presence of concentrated sulfuric acid (H₂SO₄), the carboxylic acid protonates at the carbonyl oxygen, enhancing electrophilicity for methanol attack. The tetrahedral intermediate collapses, releasing water and forming the ester. Alternative catalysts like p-toluenesulfonic acid (PTSA) or thionyl chloride (SOCl₂) are employed in industrial settings to minimize side reactions such as etherification or dehydration.
Industrial-Scale Optimization
A patent-pending method (CN106349051A) details esterification using thionyl chloride under reflux conditions. For example, combining 1 mol of 2-(4-chlorophenoxy)propanoic acid with 10–50 mol equivalents of methanol and 0.1–1 mol of SOCl₂ at 45–65°C for 12–24 hours achieves yields exceeding 90%. Excess methanol drives equilibrium toward ester formation, while SOCl₂ acts as both a catalyst and dehydrating agent.
Table 1: Esterification Conditions and Yields
| Acid (mol) | MeOH (mol) | SOCl₂ (mol) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 10 | 0.1 | 45 | 24 | 90 | 99.2 |
| 1 | 30 | 0.6 | 55 | 18 | 93 | 99.4 |
| 1 | 50 | 1.0 | 65 | 12 | 95 | 99.5 |
Post-reaction purification involves aqueous workup to remove residual acid and catalyst, followed by reduced-pressure distillation to isolate the ester.
Chloromethylation Followed by Esterification
An alternative two-step synthesis begins with chloromethylation of 2-phenylpropionic acid, followed by esterification. Although originally developed for methyl 2-(4-chloromethylphenyl)propionate, this approach adapts well to phenoxy derivatives.
Chloromethylation of Phenolic Precursors
2-Phenylpropionic acid reacts with formaldehyde and hydrogen chloride (HCl) in concentrated sulfuric acid at 70–100°C to introduce the chloromethyl group. Optimal molar ratios (1:1.5–4:2.5–7.5 for acid:formaldehyde:HCl) ensure minimal byproducts like dichloromethyl derivatives.
Esterification of Chloromethyl Intermediate
The chloromethylated acid undergoes esterification with methanol and SOCl₂, mirroring the conditions in Table 1. This method’s advantage lies in its scalability, with batch reactors producing >99% purity ester after distillation.
Nucleophilic Aromatic Substitution
For laboratories lacking chlorinated precursors, nucleophilic substitution offers a flexible pathway. 4-Chlorophenol reacts with methyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) to displace bromide and form the ether linkage.
Reaction Scheme:
$$
\text{4-ClC}6\text{H}4\text{OH} + \text{CH}3\text{OCOCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{KBr}
$$
Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while temperatures of 80–100°C accelerate substitution. Yields range from 70–85%, with purification requiring column chromatography to remove unreacted phenol.
Enzymatic Esterification
Emerging green chemistry approaches utilize lipases (e.g., Candida antarctica Lipase B) to catalyze esterification in non-aqueous media. This method avoids acidic catalysts and operates at ambient temperatures, albeit with longer reaction times (48–72 hours) and moderate yields (60–75%).
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 90–95 | 99.2–99.5 | High | Moderate (acid waste) |
| Chloromethylation | 85–90 | 98–99 | High | High (HCl/SOCl₂ use) |
| Nucleophilic Substitution | 70–85 | 95–98 | Moderate | Low |
| Enzymatic | 60–75 | 90–95 | Low | Minimal |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-chlorophenoxy)propanoic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Various substituted phenoxypropanoates.
Hydrolysis: 2-(4-chlorophenoxy)propanoic acid and methanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Methyl 2-(4-chlorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Ester Group Variability :
- Methyl esters (e.g., hypothetical target compound) are typically more volatile and less lipophilic than ethyl or butyl esters , influencing their environmental persistence and bioavailability .
- Butyl esters (e.g., Mecoprop butyl ester) exhibit longer residual activity in soil due to slower hydrolysis, making them suitable for sustained herbicidal effects .
Extended Functional Groups: Compounds like Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate introduce a benzoyl moiety, shifting applications to pharmaceuticals (e.g., fenofibrate impurities) .
Molecular Weight and Solubility :
Agrochemical Use :
- Chlorophenoxypropanoate esters are widely used as herbicides. For example, Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) and its butyl ester () target broadleaf weeds by mimicking auxin, disrupting plant growth .
- Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate () may act as a precursor for herbicide formulations, leveraging its methyl substitution to enhance selectivity .
Pharmaceutical Relevance :
- Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate () is identified as an impurity in fenofibrate production, highlighting the importance of ester stability in drug synthesis .
- Esters like Etofibrate () are prodrugs that hydrolyze in vivo to release fibric acid, which lowers lipid levels by activating PPAR-α receptors .
Q & A
Basic Synthesis Optimization
Q: What are critical parameters for optimizing the synthesis of Methyl 2-(4-chlorophenoxy)propanoate to maximize yield and purity? A: Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) improve coupling efficiency in aryl ether formation .
- Solvent choice : Polar aprotic solvents like DMF enhance reaction rates but require rigorous post-synthesis purification to remove residuals .
- pH control : Alkaline conditions (e.g., Na₂CO₃) stabilize intermediates during esterification .
- Temperature : Moderate heating (60–80°C) balances reaction speed and side-product formation .
Validate purity via HPLC or GC-MS, referencing impurity standards such as Fenofibric Acid derivatives .
Advanced Analytical Profiling
Q: How can researchers resolve contradictions in purity assessments between spectroscopic and chromatographic methods for this compound? A: Discrepancies often arise from:
- Isomeric impurities : Chiral impurities (e.g., R/S enantiomers) may not resolve in non-chiral HPLC columns. Use chiral stationary phases or NMR (¹H/¹³C) for stereochemical confirmation .
- Matrix interference : Residual solvents or catalysts (e.g., Pd) can skew UV-Vis spectra. Couple LC-MS with ion-suppression protocols to isolate the target compound .
- Quantitative thresholds : Align detection limits with pharmacopeial standards (e.g., EP monographs) for impurities like 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid .
Basic Safety and Handling
Q: What engineering controls and personal protective equipment (PPE) are mandated for handling this compound in laboratory settings? A: Per NIOSH guidelines:
- Ventilation : Use local exhaust ventilation for airborne concentration control; general ventilation for skin/eye irritant mitigation .
- PPE : Nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles.
- Decontamination : Emergency showers/eye wash stations must be accessible. Contaminated clothing requires on-site laundering with trained personnel .
- Exposure monitoring : Air sampling via GC-MS every 6 months to ensure levels remain below 1 ppm .
Advanced Mechanistic Studies
Q: What in vitro models are suitable for studying the biological activity of this compound derivatives as ATF4 inhibitors? A: Prioritize:
- Cell lines : Human carcinoma lines (e.g., HepG2, MCF-7) for evaluating antiproliferative effects via MTT assays .
- Gene silencing : siRNA knockdown of ATF4 to confirm target specificity in dose-response studies .
- Metabolic stability : Use hepatic microsomes (human/rat) to assess CYP450-mediated degradation, correlating with pharmacokinetic profiles .
Contradictory data on IC₅₀ values across studies may arise from differential assay conditions (e.g., serum-free vs. serum-containing media) .
Structural-Activity Relationship (SAR) Challenges
Q: How does halogen substitution at the phenyl ring (e.g., 4-chloro vs. 4-fluoro) impact the bioactivity of this compound analogs? A:
- Electron-withdrawing effects : Chloro groups enhance metabolic stability but reduce solubility; fluoro analogs show improved membrane permeability .
- Binding affinity : Molecular docking simulations reveal chloro substituents increase hydrophobic interactions with ATF4’s ligand-binding domain .
- Toxicity : Chlorinated derivatives may exhibit higher hepatotoxicity in vitro (e.g., elevated ALT in HepG2 cells) compared to fluoro variants .
Advanced Degradation Analysis
Q: What accelerated degradation protocols identify hydrolytic byproducts of this compound under physiological conditions? A:
- Forced hydrolysis : Incubate at pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 72 hours. Monitor ester cleavage to 2-(4-chlorophenoxy)propanoic acid via LC-QTOF .
- Photostability : Expose to UV light (ICH Q1B) to detect radical-mediated oxidation products (e.g., quinone derivatives) .
- Thermal stress : Store at 40°C/75% RH for 4 weeks; assess dimerization or lactone formation .
Basic Crystallography and Characterization
Q: Which crystallographic techniques confirm the stereochemical configuration of this compound? A:
- Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration using anomalous dispersion effects (e.g., Cu Kα radiation) .
- Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to detect polymorphic impurities .
- DSC/TGA : Identify melting point deviations (>2°C) indicative of solvate formation .
Advanced Environmental Fate Studies
Q: How do researchers model the environmental persistence of this compound in aquatic systems? A:
- Biodegradation assays : OECD 301F (modified Sturm test) with activated sludge to measure BOD₅/COD ratios .
- Hydrolysis half-life : Calculate via pseudo-first-order kinetics at varying pH/temperature .
- QSAR models : Predict bioaccumulation potential using logP (2.8) and molecular weight (228.6 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
